molecular formula C17H21F3N4O B7019511 N'-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide

N'-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide

Cat. No.: B7019511
M. Wt: 354.4 g/mol
InChI Key: IRBZEIHXFUQSKX-UHFFFAOYSA-N
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Description

N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide is a complex organic compound featuring a pyridazine ring, an adamantane structure, and a trifluoromethyl group

Properties

IUPAC Name

N'-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O/c18-17(19,20)16-7-11-4-12(8-16)6-15(5-11,10-16)9-14(25)24-23-13-2-1-3-21-22-13/h1-3,11-12H,4-10H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZEIHXFUQSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CC(=O)NNC4=NN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The synthesis begins with the preparation of 3-(trifluoromethyl)-1-adamantylamine. This can be achieved through the reaction of 1-adamantylamine with trifluoromethyl iodide under basic conditions.

    Acylation: The adamantyl intermediate is then acylated using acetyl chloride to form 3-(trifluoromethyl)-1-adamantylacetyl chloride.

    Hydrazide Formation: The acyl chloride is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Pyridazine Coupling: Finally, the hydrazide is coupled with pyridazine-3-carboxylic acid under dehydrating conditions to yield N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the adamantyl and trifluoromethyl groups, which are known to enhance the stability and bioavailability of drugs.

Medicine

In medicine, the compound could be investigated for its potential as an antimicrobial or antiviral agent. The trifluoromethyl group often enhances the metabolic stability of compounds, making them more effective as drugs.

Industry

Industrially, N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide could be used in the development of new materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The adamantyl group could facilitate binding to hydrophobic pockets in proteins, while the trifluoromethyl group might enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide: can be compared to other adamantyl derivatives, such as amantadine, which is used as an antiviral and antiparkinsonian drug.

    Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene, which are known for their stability and bioactivity.

Uniqueness

The uniqueness of N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide lies in its combination of a pyridazine ring, an adamantyl structure, and a trifluoromethyl group. This combination is relatively rare and can confer unique properties, such as enhanced stability, bioavailability, and specific biological activities.

This detailed overview provides a comprehensive understanding of N’-pyridazin-3-yl-2-[3-(trifluoromethyl)-1-adamantyl]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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